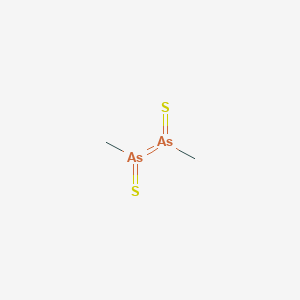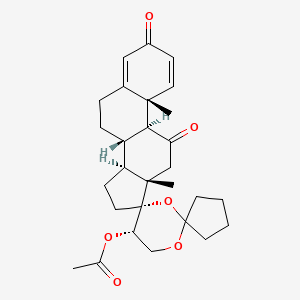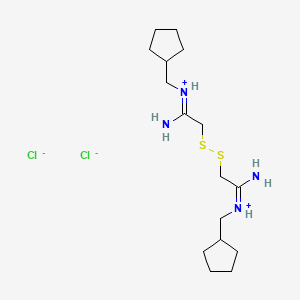
2,2'-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride is a chemical compound with the molecular formula C16-H30-N4-S2.2Cl-H and a molecular weight of 415.54 . This compound is characterized by the presence of two acetamidine groups linked by a disulfide bond, making it a unique structure in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride typically involves the reaction of N-cyclopentylmethylacetamidine with a disulfide compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.
化学反応の分析
Types of Reactions
2,2’-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The acetamidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted acetamidine derivatives.
科学的研究の応用
2,2’-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in the modulation of redox states in biological systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2,2’-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in various biochemical processes. This compound can modulate the redox state of cells, influencing pathways involved in oxidative stress and cellular signaling.
類似化合物との比較
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar in structure but with different substituents on the acetamidine groups.
2,2’-Dithiobis(N,N-dimethylethanamine) dihydrochloride: Another disulfide compound with different amine groups.
Uniqueness
2,2’-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride is unique due to its specific cyclopentylmethylacetamidine groups, which confer distinct chemical properties and potential biological activities compared to other disulfide compounds.
特性
CAS番号 |
40284-17-1 |
|---|---|
分子式 |
C16H32Cl2N4S2 |
分子量 |
415.5 g/mol |
IUPAC名 |
[1-amino-2-[[2-amino-2-(cyclopentylmethylazaniumylidene)ethyl]disulfanyl]ethylidene]-(cyclopentylmethyl)azanium;dichloride |
InChI |
InChI=1S/C16H30N4S2.2ClH/c17-15(19-9-13-5-1-2-6-13)11-21-22-12-16(18)20-10-14-7-3-4-8-14;;/h13-14H,1-12H2,(H2,17,19)(H2,18,20);2*1H |
InChIキー |
KFRSAMMHRXBCJH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C[NH+]=C(CSSCC(=[NH+]CC2CCCC2)N)N.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


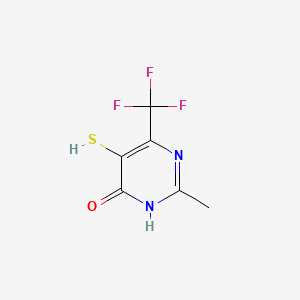
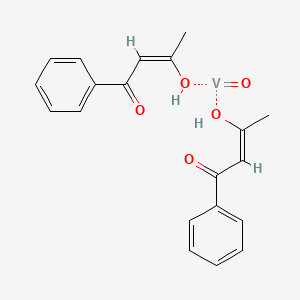
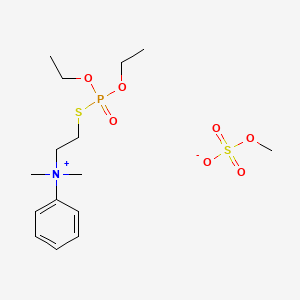
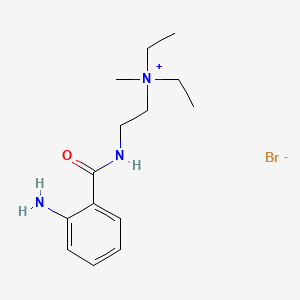
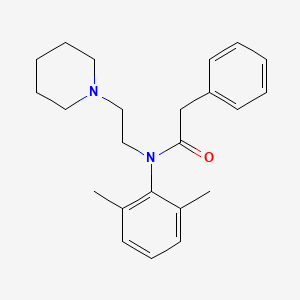
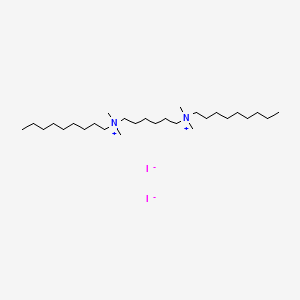
![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
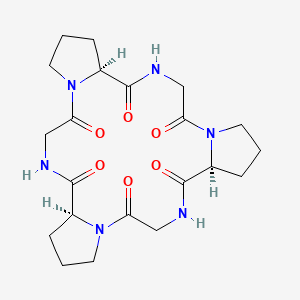
![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
![tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)

![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
